3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
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Overview
Description
3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiadiazine ring system and subsequent functionalization to introduce the dimethylaminoethyl and methylamino groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound has shown promise as a therapeutic agent for the treatment of various diseases, including diabetes and cancer.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives, such as:
- 2-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
- 3-{[2-(Dimethylamino)ethy]methyl]amino}-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
Uniqueness
What sets 3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide apart is its specific substitution pattern and the resulting biological activities. The presence of the dimethylaminoethyl and methylamino groups can significantly influence its chemical reactivity and interaction with biological targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C13H20N4O2S |
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Molecular Weight |
296.39 g/mol |
IUPAC Name |
N,N,N'-trimethyl-N'-(4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H20N4O2S/c1-15(2)9-10-16(3)13-14-20(18,19)12-8-6-5-7-11(12)17(13)4/h5-8H,9-10H2,1-4H3 |
InChI Key |
OJYOHOBCDAYABC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)N=C1N(C)CCN(C)C |
Origin of Product |
United States |
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